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Compound of Interest

Compound Name:
3-Fluoro-4-[2-(4-

morpholinyl)ethoxy]phenylamine

CAS No.: 403741-00-4

Cat. No.: B3135708

Get Quote

Gefitinib (Iressa®) marked a significant milestone in oncology, heralding the era of targeted

therapies as a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase

inhibitor (TKI).[1] Its approval for non-small cell lung cancer (NSCLC) with specific EGFR

mutations validated the strategy of inhibiting the ATP-binding site of the EGFR kinase domain

to block downstream signaling pathways crucial for tumor cell proliferation and survival.[1] The

clinical success of Gefitinib has since spurred extensive research into second and third-

generation inhibitors, as well as analogues designed to refine its pharmacological profile.

The development of analogues is a cornerstone of medicinal chemistry, aimed at enhancing

therapeutic efficacy, improving pharmacokinetic properties (absorption, distribution,

metabolism, and excretion), and overcoming resistance mechanisms. A common strategy

involves the subtle modification of the lead compound's core structure. Gefitinib possesses a

quinazoline scaffold with a methoxy group at the C7 position.[2] This guide focuses on a key

synthetic intermediate for an ethoxy analogue of Gefitinib, specifically N-(3-chloro-4-

fluorophenyl)-7-ethoxy-6-nitroquinazolin-4-amine.
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Replacing the C7-methoxy group with a slightly more lipophilic ethoxy group can influence the

molecule's solubility, metabolic stability, and protein-binding characteristics. Understanding the

synthesis and properties of this intermediate is the foundational step for developing a novel

Gefitinib analogue and exploring its potential as a next-generation EGFR inhibitor. This

document provides a comprehensive overview of a proposed synthetic pathway, a comparative

analysis of its predicted physicochemical properties against its methoxy counterpart, and

detailed protocols for its characterization.

Proposed Synthetic Pathway
While numerous synthetic routes to Gefitinib have been established, no direct literature exists

for its 7-ethoxy analogue.[3][4] Therefore, we propose a robust and logical synthetic pathway

adapted from established methods, commencing with the readily available starting material, 4-

hydroxy-3-methoxybenzaldehyde (vanillin), and its ethoxy counterpart, 4-hydroxy-3-

ethoxybenzaldehyde. The core of this strategy involves building the substituted quinazoline ring

system before the crucial coupling with 3-chloro-4-fluoroaniline.

The rationale for this multi-step process is to construct the complex heterocyclic core in a

controlled, stepwise manner. Each reaction is chosen for its reliability and high yield in

analogous syntheses. For instance, chlorination of the quinazolinone at the 4-position is a

critical activation step, transforming it into a highly reactive electrophile for the subsequent

nucleophilic aromatic substitution (SNAr) with the aniline moiety.[3]
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4-Hydroxy-3-ethoxybenzaldehyde 4-Hydroxy-3-ethoxy-5-nitrobenzaldehyde

Nitration
(HNO3, H2SO4) 4-Hydroxy-3-ethoxy-5-nitrobenzonitrile

Oximation & Dehydration
(NH2OH·HCl, Formic Acid) 3-Amino-4-hydroxy-5-ethoxybenzonitrile

Reduction
(e.g., Fe, NH4Cl) 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one

Cyclization
(Formamidine Acetate) 4-Chloro-7-ethoxy-6-hydroxyquinazoline

Chlorination
(POCl3 or SOCl2) N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-hydroxyquinazolin-4-amine

(Final Intermediate)

SNAr Reaction
(3-chloro-4-fluoroaniline,

Isopropanol, Reflux)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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